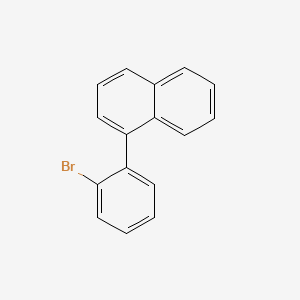

1-(2-Bromophenyl)naphthalene

Descripción general

Descripción

1-(2-Bromophenyl)naphthalene is a chemical compound with the molecular formula C16H11Br . It has an average mass of 283.163 Da and a monoisotopic mass of 282.004395 Da .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-bromo-2-iodobenzene with naphthalen-1-ylboronic acid in the presence of K2CO3 and Cl2Pd(PPh3)2 . The reaction is carried out at 80°C for four hours . After cooling, the product is extracted with diethyl ether and purified by silica gel column chromatography to yield this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring attached to a bromophenyl group . The molecule has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis

This compound can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . In this reaction, an electrophile attacks the carbon atoms of the aromatic ring to form a cationic intermediate .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 370.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.3±3.0 kJ/mol and a flash point of 175.2±13.7 °C .Aplicaciones Científicas De Investigación

Thioether Synthesis

1-((4-bromophenyl)thio)naphthalene-2,7-diol has been synthesized through the TBAI—HBr system in PEG400. This study contributes to the field of organic chemistry by presenting a novel method for generating thioethers with benzenesulfonyl chlorides (Wang, Guo, Zhang, Lin, & Yan, 2016).

Atmospheric Chemistry

The reaction of naphthalene with N2O5, a component of atmospheric chemistry, has been examined. This study is crucial for understanding the atmospheric chemical removal processes of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (Atkinson, Arey, Zielińska, & Aschmann, 1987).

Combustion Byproducts

Research on the pyrolytic thermal degradation of 2-bromophenol, a model brominated hydrocarbon, provides insights into the formation of hazardous combustion byproducts, including brominated dioxins. This is significant in environmental science, especially concerning waste incineration and accidental fires (Evans & Dellinger, 2003).

Synthesis of Substituted Naphthalene Amino Esters

A study focused on the CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates, leading to the synthesis of substituted naphthalene amino esters, is significant for organic synthesis and pharmaceutical research (Reddy, Prasad, Ahuja, & Sudalai, 2013).

Chemical Synthesis and Structure

The synthesis of the compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol provides insights into chemical synthesis techniques and molecular structure analysis. This research contributes to the field of crystallography and organic chemistry (Zhao, 2012).

Mecanismo De Acción

Target of Action

It is known that brominated aromatic compounds often interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Brominated aromatic compounds generally act through electrophilic aromatic substitution . This involves the reaction of an electrophile, in this case, a bromine species, with an aromatic system, leading to the substitution of a hydrogen atom by the electrophile .

Biochemical Pathways

It is known to be involved in the synthesis of polycyclic aromatic hydrocarbons (pahs) via a phenyl-addition/dehydrocyclization (pac) pathway . PAHs are key components in various biochemical processes, including incomplete combustion processes and the formation of carbonaceous nanoparticles .

Pharmacokinetics

Like other brominated aromatic compounds, its bioavailability would be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .

Result of Action

Brominated aromatic compounds can have various biological effects, depending on their specific targets and the nature of their interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromophenyl)naphthalene. For instance, the presence of particulate matter can affect the removal efficiency and migration characteristics of naphthalene, a related compound, in bioretention facilities . Additionally, the presence of free bromine species in the environment can influence the bromination of aromatic compounds .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAHJMQVBZRZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474197 | |

| Record name | 1-(2-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18937-92-3 | |

| Record name | 1-(2-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

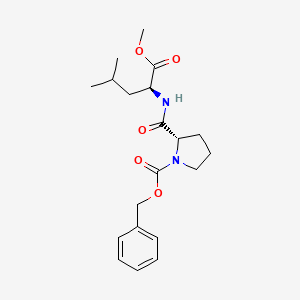

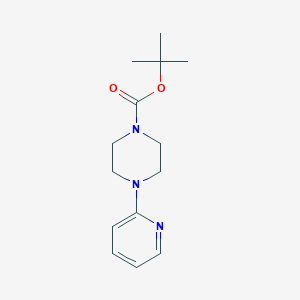

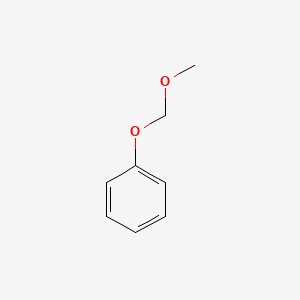

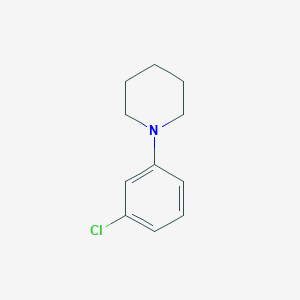

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)